Product packaging for Ethyl 2-fluoro-3-methylbenzoate(Cat. No.:CAS No. 1214363-24-2)

Ethyl 2-fluoro-3-methylbenzoate

Cat. No.: B2827498
CAS No.: 1214363-24-2
M. Wt: 182.194
InChI Key: WLYRVQPSKLRXRR-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-3-methylbenzoate, with the CAS registry number 1214363-24-2, is a chemical compound with the molecular formula C 10 H 11 FO 2 and a molecular weight of 182.19 g/mol . Its structure can be represented by the SMILES string O=C(C1C(F)=C(C)C=CC=1)OCC . As a benzoate ester derivative, this compound falls into a class of molecules that are of significant interest in medicinal and organic chemistry, particularly in the design of prodrugs and bioactive compounds . Esters are often introduced to improve the physicochemical properties of lead molecules, and their hydrolytic stability is a key factor in their application . Research indicates that the hydrolytic lability of esters in biological systems like plasma and liver microsomes can be influenced by carboxylesterase (CES) activity . Therefore, this compound may serve as a valuable building block in synthetic chemistry or as a model compound in metabolic stability studies to understand the structure-hydrolytic lability relationship of fluorinated and methyl-substituted esters . This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO2 B2827498 Ethyl 2-fluoro-3-methylbenzoate CAS No. 1214363-24-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-fluoro-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYRVQPSKLRXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 2 Fluoro 3 Methylbenzoate and Analogues

The synthesis of Ethyl 2-fluoro-3-methylbenzoate, a significant intermediate in the creation of complex organic molecules, relies on precise and efficient chemical methodologies. Advances in synthetic chemistry have led to the development of sophisticated techniques for its preparation, focusing on esterification, fluorination, and the synthesis of its essential precursors.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Fluoro 3 Methylbenzoate

Reactivity of the Ester Moiety

The ester group is a primary site of reactivity in Ethyl 2-fluoro-3-methylbenzoate, susceptible to reactions such as hydrolysis, transesterification, reduction, and oxidation under specific conditions.

Hydrolytic Stability and Transesterification Reactions

The hydrolytic stability of an ester is influenced by both steric and electronic factors. beilstein-journals.org Esters can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol. researchgate.net For this compound, the ester group can be cleaved to produce 2-fluoro-3-methylbenzoic acid and ethanol. nih.gov The rate of this hydrolysis is dependent on the reaction conditions. Generally, electron-withdrawing groups can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, but the ortho-fluoro substituent may also exert some steric hindrance. beilstein-journals.org Studies on related substituted benzoates show that the position of substituents significantly impacts hydrolytic stability. beilstein-journals.org

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a crucial industrial and laboratory reaction. nih.gov A highly efficient, metal-free method for the transesterification of aromatic esters utilizes lithium bis(trimethylsilyl)amide (LiHMDS) under solvent-free conditions. nih.gov This method has been successfully applied to various benzoate (B1203000) esters and a wide range of primary and secondary alcohols, achieving excellent yields at room temperature. nih.gov Applying this to this compound would involve reacting it with a different alcohol (e.g., n-propanol) in the presence of LiHMDS to yield the corresponding new ester (e.g., propyl 2-fluoro-3-methylbenzoate).

Reduction and Oxidation Pathways

The ester and methyl functionalities on the ring can undergo selective reduction and oxidation reactions.

Reduction: The ester group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. nih.gov The reduction of this compound would yield (2-fluoro-3-methylphenyl)methanol. This reaction is analogous to the reduction of ethyl 3-methylbenzoate (B1238549) to 3-methylbenzyl alcohol. researchgate.net

Oxidation: The methyl group attached to the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or dilute nitric acid. nih.govacs.org This reaction would convert this compound into ethyl 2-fluoro-3-carboxybenzoate (a derivative of isophthalic acid). The ester group is generally stable to these oxidative conditions.

Table 1: Summary of Ester and Methyl Group Transformations
Reaction TypeFunctional Group TargetedTypical ReagentProduct
HydrolysisEsterH₃O⁺ or OH⁻2-Fluoro-3-methylbenzoic acid
TransesterificationEsterR'OH, LiHMDSAlkyl 2-fluoro-3-methylbenzoate
ReductionEsterLiAlH₄(2-Fluoro-3-methylphenyl)methanol
OxidationMethylKMnO₄Ethyl 2-fluoro-3-carboxybenzoate

Aromatic Ring Transformations

The substituents on the benzene (B151609) ring dictate the regioselectivity and rate of aromatic substitution reactions. The fluorine atom, in particular, enables unique transformations.

Electrophilic Aromatic Substitution (EAS) Pathways

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The outcome is determined by the cumulative directing and activating/deactivating effects of the existing substituents.

-COOEt (Ethyl Ester): A deactivating group that directs incoming electrophiles to the meta position (C5).

-F (Fluoro): A deactivating group that directs incoming electrophiles to the ortho and para positions (C3 and C6). It is an ortho, para-director due to its ability to donate a lone pair of electrons to stabilize the cationic intermediate. nih.gov

-CH₃ (Methyl): An activating group that directs incoming electrophiles to the ortho and para positions (C2 and C4).

For this compound, the potential sites for substitution are C4, C5, and C6. The C2 and C3 positions are already substituted.

Position C4: Activated by the ortho methyl group and the para fluoro group. Deactivated by the meta ester group.

Position C5: Deactivated by the meta fluoro group. Directed by the meta ester group. Deactivated by the meta methyl group.

Position C6: Activated by the para methyl group. Directed by the ortho fluoro group. Deactivated by the ortho ester group (strong steric hindrance).

Considering these competing effects, the C4 position is the most likely site for electrophilic attack due to the combined activating influence of the methyl and fluoro groups. The C6 position is also electronically favored by the ortho-fluoro and para-methyl directing effects, but likely hindered by the adjacent bulky ester group.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
PositionInfluence of -COOEt (at C1)Influence of -F (at C2)Influence of -CH₃ (at C3)Overall Likelihood
C4Meta (Deactivating)Para (Directing)Ortho (Activating, Directing)High
C5Meta (Directing)Meta (Deactivating)Meta (Deactivating)Low
C6Ortho (Deactivating, Hindered)Ortho (Directing)Para (Activating, Directing)Moderate to Low (due to sterics)

Nucleophilic Aromatic Substitution (NAS) Dynamics and Fluorine Activation

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex). whiterose.ac.ukacs.org The reaction is also facilitated by a good leaving group.

In this compound, the fluorine atom can potentially act as a leaving group. The reaction is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group. whiterose.ac.uk Here, the ester group is at the ortho position, which helps to stabilize the negative charge developed in the Meisenheimer intermediate through resonance. However, the methyl group at the C3 position is electron-donating, which slightly destabilizes the intermediate and disfavors the reaction. While fluorine is highly electronegative, which activates the ring toward nucleophilic attack, the C-F bond is very strong. whiterose.ac.uk Nevertheless, in activated systems, fluoride (B91410) can be an effective leaving group because the rate-determining step is often the initial attack by the nucleophile, not the cleavage of the carbon-halogen bond. whiterose.ac.uk Therefore, NAS reactions on this substrate, such as substitution of the fluorine by an alkoxide or amine, would likely require forcing conditions due to the mixed electronic effects.

Ortho-Fluorine Directed C-H Functionalization

A significant aspect of fluoroarene chemistry is the ability of a fluorine substituent to direct the metalation of an adjacent C-H bond, a phenomenon often termed the "ortho-fluorine effect". ox.ac.uk The reactivity of C-H bonds positioned ortho to fluorine substituents is enhanced toward transition metal centers compared to other C-H bonds on the ring. nih.gov This provides a powerful strategy for regioselective C-H functionalization without the need for a traditional directing group.

For this compound, the C-H bond at the C6 position is ortho to the fluorine atom. Transition metal catalysts, particularly palladium, can selectively activate this C-H bond. The enhanced reactivity is attributed to several factors:

Increased Acidity: The strong electron-withdrawing nature of fluorine increases the acidity of the ortho C-H bond, facilitating its cleavage during concert-ed metalation-deprotonation steps.

Favorable Energetics: Computational and experimental studies show that the resulting metal-carbon bond is thermodynamically more stable when the fluorine is in the ortho position. ox.ac.uk

This directed C-H activation enables a variety of subsequent coupling reactions, such as direct arylation, alkylation, and olefination, to selectively introduce new functional groups at the C6 position. This modern synthetic strategy offers a direct route to complex, polysubstituted fluoroaromatic compounds.

Reductive Defluorination Strategies for Pattern Diversification

The carbon-fluorine bond is the strongest single bond to carbon, making its selective cleavage a significant challenge in synthetic chemistry. However, reductive defluorination, or hydrodefluorination, of fluoroarenes represents a powerful strategy for creating molecular patterns that are not easily accessible through other means. By selectively removing a fluorine atom, a site is opened for further functionalization, thus diversifying the range of possible derivatives.

Photocatalysis has emerged as a potent method for C-F bond activation. nih.gov The general mechanism is believed to involve a single electron transfer from an excited photocatalyst to the fluoroarene, generating a radical anion. nih.gov This radical anion can then undergo fragmentation, expelling a fluoride ion to form an aryl radical. nih.gov The resulting radical can be trapped by a hydrogen atom source to yield the hydrodefluorinated product. nih.gov The regioselectivity of this fragmentation is typically governed by the innate electronic properties of the fluoroarene. nih.gov

While specific studies on the reductive defluorination of this compound are not extensively documented, the principles of photocatalytic C-F activation are broadly applicable. Such a strategy could convert this compound into Ethyl 3-methylbenzoate, opening up different synthetic possibilities compared to reactions involving the intact fluorinated ring.

Transition-metal catalysis also offers pathways for C-F bond cleavage. Although often employed for fluorination reactions, the reverse process, reductive elimination of an aryl fluoride from a metal center, is a key mechanistic step. nih.gov Developing catalytic cycles that favor defluorination could provide an alternative route for pattern diversification.

Transformations at the Methyl Group

The methyl group on the aromatic ring of this compound is a key handle for synthetic modifications. It can be transformed into various other functional groups, significantly increasing the molecular complexity and utility of the scaffold.

Two primary transformations at the methyl group include oxidation and halogenation. Strong oxidizing agents, such as potassium permanganate, can be used to oxidize the methyl group to a carboxylic acid. google.com This converts the starting ester into a di-acid derivative, specifically 2-ethoxycarbonyl-6-fluorobenzoic acid.

Alternatively, the methyl group can undergo free-radical halogenation. For instance, bromination using a suitable reagent like N-bromosuccinimide (NBS) under radical initiation conditions would yield Ethyl 2-fluoro-3-(bromomethyl)benzoate. This brominated derivative is a highly valuable intermediate, as the bromomethyl group is an excellent electrophile for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities.

Starting MaterialReaction TypeReagent ExampleProduct
This compoundOxidationPotassium Permanganate (KMnO₄)2-Ethoxycarbonyl-6-fluorobenzoic acid
This compoundRadical BrominationN-Bromosuccinimide (NBS)Ethyl 2-fluoro-3-(bromomethyl)benzoate

Formation of Key Intermediates and Advanced Derivatives (e.g., formyl, mercapto, methoxybenzylthio derivatives)

By leveraging the reactivity of the fluoro, methyl, and ester groups, this compound serves as a precursor to a variety of key intermediates and more complex derivatives.

Formyl Derivatives: The synthesis of formyl derivatives, such as Ethyl 2-fluoro-3-formylbenzoate, can be achieved through controlled oxidation of the methyl group. This transformation is a crucial step in building more complex molecules, as the aldehyde (formyl) group is highly versatile for reactions like reductive amination, Wittig reactions, and further oxidation to a carboxylic acid. An analogous transformation involves the oxidation of the methyl group of ethyl 2-fluoro-5-methylbenzoate to prepare 2-fluoro-5-formylbenzoic acid. vulcanchem.com

Mercapto Derivatives: The introduction of a sulfur-based functional group can be accomplished to form compounds like Ethyl 2-fluoro-3-mercaptobenzoate. chemscene.com This mercapto derivative is a key intermediate for synthesizing various thioethers. The presence of the electron-withdrawing ester group and the fluorine atom activates the aromatic ring toward nucleophilic aromatic substitution, potentially allowing for the direct displacement of the fluorine atom by a sulfur nucleophile.

Methoxybenzylthio Derivatives: Advanced derivatives can be constructed from the mercapto intermediate. For example, Ethyl 2-fluoro-3-((4-methoxybenzyl)thio)benzoate is a known derivative where a methoxybenzyl group is attached through a sulfur atom. nih.gov This thioether is typically synthesized by reacting the mercapto derivative (Ethyl 2-fluoro-3-mercaptobenzoate) with 4-methoxybenzyl chloride in the presence of a base. The 4-methoxybenzyl group can serve as a protecting group for the thiol or be part of a larger pharmacophore.

Derivative TypeExample Compound NameCAS NumberPlausible Synthetic Route
FormylEthyl 2-fluoro-3-formylbenzoateNot AvailableControlled oxidation of the methyl group of this compound.
MercaptoEthyl 2-fluoro-3-mercaptobenzoate1359983-13-3 chemscene.comNucleophilic aromatic substitution of fluoride with a sulfide (B99878) source, followed by workup.
MethoxybenzylthioEthyl 2-fluoro-3-((4-methoxybenzyl)thio)benzoate1359983-12-2 nih.govAlkylation of Ethyl 2-fluoro-3-mercaptobenzoate with 4-methoxybenzyl chloride.

Computational and Theoretical Investigations of Fluorinated Benzoate Esters

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to determining the electronic structure, molecular geometry, and various other properties of molecules like Ethyl 2-fluoro-3-methylbenzoate. These methods model the behavior of electrons and nuclei to predict molecular behavior with high accuracy. uomustansiriyah.edu.iq

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. bohrium.com For benzoate (B1203000) esters, DFT methods, such as B3LYP, are commonly used to optimize molecular geometry, calculate vibrational frequencies, and predict electronic properties. bohrium.comresearchgate.net Studies on related aromatic esters have successfully used DFT to model molecular electrostatic potentials, which are critical for understanding and predicting chemical reactivity. nih.gov For instance, investigations into the C–H bond activation of ethyl benzoate have employed DFT to analyze reaction mechanisms and the stability of intermediates. bohrium.com These calculations help elucidate how the electron-withdrawing nature of the fluorine atom and the electron-donating methyl group in this compound influence the electron density distribution across the aromatic ring and the ester functional group.

Table 1: Representative Molecular Properties Calculable via DFT (Note: Data presented below is illustrative for a generic substituted benzoate ester, as specific computational studies for this compound are not publicly available.)

Calculated PropertyTypical MethodSignificance
Dipole MomentB3LYP/6-311+G(d,p)Indicates molecular polarity and intermolecular interactions.
HOMO-LUMO GapB3LYP/6-311+G(d,p)Relates to electronic excitability and chemical reactivity.
Atomic Charges (e.g., Mulliken, NBO)B3LYP/6-311+G(d,p)Reveals sites susceptible to nucleophilic or electrophilic attack.
Vibrational FrequenciesB3LYP/6-311+G(d,p)Allows for the assignment of experimental IR and Raman spectra. researchgate.net

Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD), offer higher levels of theory without empirical parameterization. uio.no These methods are often used as benchmarks for DFT. For example, high-level ab initio calculations have been successfully applied to determine the precise molecular structures and conformational energy differences in related molecules. uio.no While computationally intensive, methods like CCSD(T) can provide "gold standard" accuracy for energy calculations. uio.no

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster. Methods like PM6 have been used to calculate activation energies for reactions like the hydrolysis of benzoate esters, providing results that correlate well with experimental findings. nih.gov These approaches are particularly useful for initial explorations of large molecular systems or for dynamic simulations where a vast number of calculations are required.

Table 2: Hierarchy of Common Quantum Chemical Methods

Method TypeExampleGeneral Characteristics
Semi-EmpiricalPM6, AM1Fastest, lowest accuracy, suitable for very large systems.
Ab Initio (Hartree-Fock)HFDoes not include electron correlation, provides a basic starting point. scirp.org
Density Functional Theory (DFT)B3LYP, PBE0Good balance of accuracy and cost, includes electron correlation effects. bohrium.com
Ab Initio (Post-HF)MP2, CCSD(T)High accuracy, computationally expensive, often used for benchmarking. uio.no

Conformational Analysis and Molecular Dynamics Simulations

This compound possesses conformational flexibility, primarily due to rotation around the C(aryl)-C(ester) and O-C(ethyl) single bonds. Computational conformational analysis is used to identify the lowest energy (most stable) conformers and the energy barriers between them. Quantum chemical calculations can determine the relative energies of different rotameric forms. uio.no For example, in methyl benzoate, the planarity of the ester group relative to the benzene (B151609) ring is a key conformational feature that can be accurately predicted. researchgate.net The presence of an ortho-fluoro substituent and a meta-methyl group in this compound will sterically and electronically influence the preferred orientation of the ethyl ester group.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, providing insights into its conformational landscape and how it might interact with a solvent or a biological receptor.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of detailed reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely reaction pathway. bohrium.com For reactions involving benzoate esters, such as hydrolysis or C-H bond activation, theoretical studies can identify the structure of the highest-energy point along the reaction coordinate—the transition state. bohrium.comnih.gov The fluorine substituent, due to its strong inductive effect, and the methyl group can significantly alter the activation energy of reactions, such as electrophilic aromatic substitution or nucleophilic attack at the carbonyl carbon. researchgate.net

By combining the energy of the transition state with Transition State Theory (TST), it is possible to computationally predict reaction rate constants (k). The Arrhenius equation shows that the rate constant is exponentially dependent on the activation energy (Ea), which is the energy difference between the reactants and the transition state. nih.gov Computational methods can provide this Ea value.

For a broader perspective on reactivity, the Hammett equation provides a framework for correlating reaction rates with substituent effects. wikipedia.org The alkaline hydrolysis of ethyl benzoate is a classic reaction used to establish reaction constants. wikipedia.org The known electronic parameters for fluoro and methyl substituents can be used within this framework to estimate their impact on reaction rates for this compound relative to unsubstituted ethyl benzoate. More direct studies have investigated the rate constants for reactions of various substituted benzoates with radicals in aqueous solutions. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods, particularly DFT, are widely used to predict spectroscopic data, which is invaluable for structure confirmation. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. researchgate.netmdpi.com

For fluorinated aromatic compounds like this compound, predicting ¹H, ¹³C, and ¹⁹F NMR spectra is of particular interest. Studies have shown that DFT calculations can reproduce experimental chemical shifts with a high degree of accuracy, provided an appropriate functional, basis set, and solvent model (like the Polarizable Continuum Model, PCM) are used. researchgate.netmdpi.com Comparing calculated shifts with experimental data helps confirm structural assignments. For instance, experimental ¹H and ¹⁹F NMR data for the parent carboxylic acid, 2-fluoro-3-methylbenzoic acid, are available and serve as a benchmark for validating computational predictions in this system. arkat-usa.org

Table 3: Illustrative Comparison of Experimental and Calculated NMR Shifts for a Related Compound (2-Fluoro-3-methylbenzoic acid) (Note: This table demonstrates the principle of NMR prediction. Calculated values are hypothetical, based on typical accuracies of the method.)

NucleusExperimental Shift (ppm) arkat-usa.orgHypothetical Calculated Shift (ppm) (GIAO-DFT)Assignment
¹⁹F-114.82-115.2C2-F
¹H7.717.75Aromatic H
¹H7.417.45Aromatic H
¹H7.117.15Aromatic H
¹H2.282.30-CH₃

Influence of Fluorine on Molecular Architecture and Intermolecular Interactions

The introduction of a fluorine atom onto a benzoate ester, as in this compound, profoundly influences its three-dimensional structure and the network of forces it forms with neighboring molecules. This influence stems from fluorine's unique electronic properties—high electronegativity and the presence of lone electron pairs—which alter the electron distribution within the aromatic ring and enable a variety of non-covalent interactions.

Aromatic π-System Modulation by Fluorine

The fluorine atom exerts a dual electronic influence on the aromatic π-system of the benzoate ring: a strong electron-withdrawing inductive effect (σ-withdrawal) and a weaker electron-donating resonance effect (π-donation). masterorganicchemistry.com This modulation is critical in determining the molecule's reactivity and intermolecular behavior.

Inductive Effect: Due to its high electronegativity, the fluorine atom strongly pulls electron density from the carbon atom to which it is attached. This effect is transmitted through the sigma (σ) bond framework, leading to a general deactivation of the aromatic ring toward electrophilic substitution compared to benzene. masterorganicchemistry.com In the case of benzoic acids, electron-withdrawing substituents tend to increase acidity by stabilizing the resulting carboxylate anion. libretexts.org

Resonance Effect: The lone pairs on the fluorine atom can be donated into the aromatic π-system. masterorganicchemistry.com This π-donation partially counteracts the inductive effect. The overlap between fluorine's 2p orbital and carbon's 2p orbital is more effective than with larger halogens, making this resonance contribution significant. masterorganicchemistry.com

The interplay of these effects modifies the electron density and electrostatic potential of the aromatic ring in this compound, directly impacting how it interacts with other molecules.

Electronic Effect of Fluorine Description Impact on Aromatic π-System
Inductive Withdrawal (σ-effect) Fluorine's high electronegativity pulls electron density away from the ring through the C-F sigma bond.Reduces electron density in the ring, making it more electron-poor (deactivated).
Resonance Donation (π-effect) Lone pairs on the fluorine atom are donated into the aromatic π-system.Partially increases electron density in the ring, counteracting the inductive effect.
Steric Influence (Ortho-Effect) The presence of the ortho-fluorine atom can cause steric repulsion with the ester group, potentially leading to a non-planar conformation.Twisting can disrupt the conjugation between the ester group and the aromatic ring, altering the overall electronic structure. nih.gov

Weak Non-Covalent Interactions (e.g., Ar-H...F bonding)

The modulated electronic landscape of the fluorinated ring, combined with the properties of the fluorine atom itself, gives rise to a variety of weak, non-covalent interactions that are crucial in dictating the crystal packing and molecular recognition of this compound. These interactions, while individually weak (typically 1-5 kcal/mol), are collectively significant in stabilizing the solid-state architecture. wikipedia.org

C-H···F Interactions: Once a subject of debate, the C-H···F interaction is now recognized as a type of weak hydrogen bond, particularly when the hydrogen atom is attached to a sufficiently acidic carbon. acs.org The partial positive charge on an aromatic hydrogen (Ar-H) can form an attractive electrostatic interaction with the electron-rich fluorine atom of a neighboring molecule. Computational and crystallographic studies on fluorobenzenes have confirmed the existence and structure-directing role of these bonds. acs.orgscispace.com Recent studies suggest that the frequent occurrence of C-H···F interactions is favored not only by their enthalpy but also by a significant stabilizing entropic contribution arising from their flexibility. ed.ac.ukacs.org

π-Interactions (C-F···π and π···π): The fluorine atom can also participate in interactions with the π-systems of adjacent aromatic rings.

C-F···π Interactions: The electron-rich fluorine atom can interact favorably with an electron-poor (π-deficient) aromatic ring. ed.ac.uk

π···π Stacking: The presence of fluorine alters the quadrupole moment of the aromatic ring. This can lead to offset or edge-to-face π-stacking interactions between the rings of adjacent molecules, which are critical for stabilizing the crystal lattice. ed.ac.ukacs.org

These weak interactions often work in concert. For instance, crystal structures of fluorinated aromatic compounds frequently feature a combination of C-H···F, C-H···O, and π···π interactions, which collectively determine the supramolecular assembly. acs.orgresearchgate.net

Interaction Type Description Typical Energy (kcal/mol) Significance in Molecular Architecture
C-H···F Hydrogen Bond An attractive interaction between an aromatic C-H bond and a fluorine atom on an adjacent molecule. acs.org~0.5 - 2.0Acts as a structure-directing force, influencing crystal packing. scispace.com Its flexibility provides entropic stabilization. ed.ac.ukacs.org
C-F···π Interaction Interaction between the fluorine atom and the face of a neighboring aromatic π-system.Variable, dependent on the electronic nature of the π-system. ed.ac.ukContributes to the overall lattice energy and can influence molecular orientation.
π···π Stacking Interaction between the π-electron clouds of adjacent aromatic rings, often in an offset or edge-to-face geometry.~1.0 - 3.0A primary contributor to the cohesive energy in the crystal lattice of aromatic compounds. acs.org

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 2-fluoro-3-methylbenzoate in academic research?

  • Methodological Answer : this compound can be synthesized via esterification of 2-fluoro-3-methylbenzoic acid using ethanol under acidic catalysis (e.g., sulfuric acid). Alternatively, nucleophilic aromatic substitution (SNAr) on a pre-functionalized benzene ring (e.g., using fluorination agents like DAST) followed by esterification may improve regioselectivity. For analogous compounds, Claisen condensation and Friedel-Crafts acylation have been employed to introduce substituents . Purity is ensured via column chromatography and verified by NMR (¹H/¹³C, ¹⁹F) and LC-MS .

Q. How should researchers characterize the structural identity and purity of this compound?

  • Methodological Answer : Structural confirmation requires multi-nuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) to resolve substituent positions and ester linkage. IR spectroscopy can validate carbonyl (C=O) and C-F stretches. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. X-ray crystallography (as demonstrated for structurally similar esters) provides definitive stereochemical data .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methodological Answer : Reverse-phase HPLC or UPLC coupled with UV/Vis or mass spectrometry offers high sensitivity. Calibration curves using certified reference standards are critical. For trace analysis, GC-MS with derivatization (e.g., silylation) enhances volatility. Internal standards (e.g., deuterated analogs) mitigate matrix effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for biological activity?

  • Methodological Answer : Systematic modification of substituents (e.g., varying fluorine position, ester chain length, or methyl group replacement) paired with bioactivity assays (e.g., antimicrobial MIC testing) identifies key pharmacophores. Computational tools like molecular docking (AutoDock Vina) and DFT calculations predict binding affinities to targets (e.g., enzymes). Comparative studies with analogs (e.g., Mthis compound) highlight steric/electronic effects .

Q. What strategies resolve contradictions in bioactivity data across studies involving this compound?

  • Methodological Answer : Discrepancies may arise from impurities (e.g., regioisomers), assay conditions (pH, solvent), or cell line variability. Mitigation includes:
  • Rigorous purity validation (HPLC ≥95%).
  • Standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Cross-laboratory replication with shared reference samples.
  • Meta-analysis of data from structurally related compounds (e.g., Ethyl 3-fluoro-4-hydroxybenzoate) to identify trends .

Q. How can metabolic pathways of this compound be elucidated in vitro?

  • Methodological Answer : Incubate the compound with hepatic microsomes or S9 fractions (from human/animal models) and identify metabolites via LC-HRMS. Isotopic labeling (e.g., ¹³C-ethyl group) tracks metabolic fate. Enzyme inhibition assays (CYP450 isoforms) pinpoint involvement of specific pathways. Data are contextualized using databases like PubChem Metabolomics .

Q. What computational approaches predict the reactivity and physicochemical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations assess solubility and partition coefficients (logP). Tools like Gaussian or ORCA integrate with crystallographic data (e.g., electrostatic potential maps) to model interactions with biological targets .

Q. How do researchers design experiments to study the stability of this compound under varying conditions?

  • Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B). Degradation products are profiled using LC-MS. Hydrolytic stability is tested in buffers (pH 1–13) to assess ester bond susceptibility. Storage recommendations (desiccants, inert atmosphere) are derived from Arrhenius equation extrapolation .

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